Acide (4-chloro-2-hydroxy-6-méthylphényl)boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

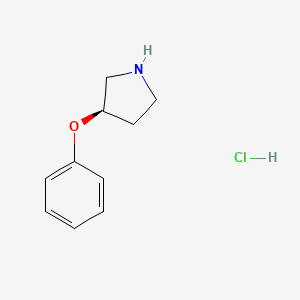

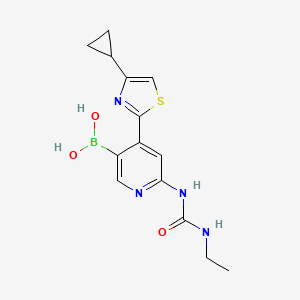

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated and hydroxylated aromatic ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Applications De Recherche Scientifique

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is used extensively in:

Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: Used in the synthesis of advanced materials and polymers.

Mécanisme D'action

Target of Action

The primary target of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The result of the action of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a vast array of complex organic compounds .

Action Environment

The action of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-chloro-2-hydroxy-6-methylphenyl bromide can be borylated using bis(pinacolato)diboron and a palladium catalyst such as PdCl2(dppf) in the presence of a base like potassium acetate .

Industrial Production Methods: Industrial production of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid follows similar synthetic routes but is optimized for large-scale operations. This involves continuous flow setups for handling organolithium chemistry, allowing for high throughput and efficient production .

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid. It couples with various aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols.

Protodeboronation: Under acidic conditions, the boronic acid group can be removed to yield the corresponding aryl compound.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Protodeboronation: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation.

Aryl Compounds: From protodeboronation.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 4-Chlorophenylboronic acid

- 2-Hydroxyphenylboronic acid

Comparison: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is unique due to the presence of both chloro and hydroxy substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional sites for functionalization and can participate in more diverse chemical transformations .

Propriétés

IUPAC Name |

(4-chloro-2-hydroxy-6-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPRFVJXGNVYLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)Cl)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231942 |

Source

|

| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207961-50-9 |

Source

|

| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207961-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)

![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)